1 1'-DIETHYL-2 2'-QUINOTRICARBOCYANINE
Overview
Description
1 1'-DIETHYL-2 2'-QUINOTRICARBOCYANINE is a complex organic compound known for its unique structure and properties. This compound is part of the quinolinium family, which is characterized by the presence of a quinoline moiety. The compound’s structure includes a quinolylidene group linked to a hepta-1,3,5-trienyl chain, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1 1'-DIETHYL-2 2'-QUINOTRICARBOCYANINE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the formation of the hepta-1,3,5-trienyl chain. The final step involves the coupling of these two components under specific reaction conditions to yield the desired compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1 1'-DIETHYL-2 2'-QUINOTRICARBOCYANINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1 1'-DIETHYL-2 2'-QUINOTRICARBOCYANINE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1 1'-DIETHYL-2 2'-QUINOTRICARBOCYANINE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1 1'-DIETHYL-2 2'-QUINOTRICARBOCYANINE can be compared with other similar compounds, such as:
Quinolinium chloride: Similar in structure but lacks the hepta-1,3,5-trienyl chain.
N,N-Diethyl-2,2’-tricarbocyanin chloride: Shares some structural features but differs in the arrangement of functional groups.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-ethyl-2-[7-(1-ethylquinolin-1-ium-2-yl)hepta-2,4,6-trienylidene]quinoline;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N2.HI/c1-3-30-26(22-20-24-14-10-12-18-28(24)30)16-8-6-5-7-9-17-27-23-21-25-15-11-13-19-29(25)31(27)4-2;/h5-23H,3-4H2,1-2H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISHCOOKKXNXNW-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=CC=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80938877 | |
Record name | 1-Ethyl-2-[7-(1-ethylquinolin-2(1H)-ylidene)hepta-1,3,5-trien-1-yl]quinolin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17695-32-8 | |
Record name | Quinolinium, 1-ethyl-2-[7-(1-ethyl-2(1H)-quinolinylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17695-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-2-[7-(1-ethylquinolin-2(1H)-ylidene)hepta-1,3,5-trien-1-yl]quinolin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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